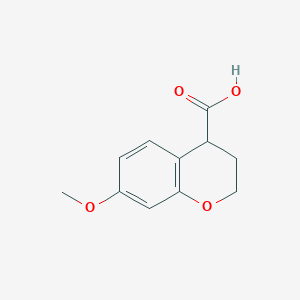

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-7-2-3-8-9(11(12)13)4-5-15-10(8)6-7/h2-3,6,9H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFSXHUGNVCALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst to form the chroman ring system . Another method involves the cyclization of appropriate precursors under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Synthetic Preparation and Ring Closure

This compound is synthesized through acid-catalyzed cyclization of intermediates derived from phenol and γ-butyrolactone derivatives . For example:

-

Reaction : Intermediate ester undergoes ring closure with trifluoromethanesulfonic acid at 150°C.

| Starting Material | Catalyst | Temperature (°C) | Product | Yield |

|---|---|---|---|---|

| Intermediate ester | CF₃SO₃H | 150 | Benzopyran carboxylic acid | 45% |

Esterification

The carboxylic acid reacts with alcohols under acid catalysis to form esters, critical for prodrug development :

Reduction

The acid is reduced to primary alcohols using LiAlH₄ or NaBH₄ :

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophiles:

-

Nitration : Nitric acid/sulfuric acid introduces nitro groups at the 5- or 8-position .

-

Halogenation : Bromine in acetic acid yields para-bromo derivatives .

| Reaction | Reagents | Position | Product Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5/C8 | Hypotensive agents |

| Bromination | Br₂/CH₃COOH | C8 | Intermediate for cross-coupling |

Demethylation of Methoxy Group

The methoxy group is converted to a hydroxyl group under strong acidic conditions :

-

Reagents : 47% HBr in acetic acid.

-

Application : Enhances hydrogen-bonding capacity for biological activity .

Decarboxylation

Thermal or basic conditions induce decarboxylation:

Cycloaddition and Cross-Coupling

The aromatic ring participates in palladium-catalyzed reactions:

-

Suzuki Coupling : With arylboronic acids to introduce biaryl motifs .

-

Buchwald–Hartwig Amination : Forms C–N bonds for pharmacophore diversification .

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts:

Key Research Findings

-

Antihypertensive Activity : Nitrate derivatives (e.g., compound 72 ) show prolonged hypotensive effects in vivo .

-

Structure–Activity Relationships : Ester derivatives exhibit enhanced bioavailability compared to the parent acid .

-

Synthetic Scalability : Acid-catalyzed cyclization methods achieve >90% purity at industrial scales .

Acid-Catalyzed Cyclization

-

Protonation of the ester carbonyl.

-

Nucleophilic attack by the phenolic oxygen.

Electrophilic Nitration

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, making it a potential candidate for therapeutic applications in oxidative stress-related conditions .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which play a vital role in the inflammatory response. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Biochemical Applications

1. Buffering Agent in Cell Cultures

this compound serves as a non-ionic organic buffering agent in biological research. It is used in cell culture systems to maintain pH within the optimal range (6 to 8.5), which is crucial for cellular functions and viability .

2. Drug Formulation

The compound's solubility and stability make it an attractive candidate for drug formulation processes. Its unique structure allows it to interact favorably with various biological targets, enhancing drug delivery systems' efficacy and specificity.

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound is being explored as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

2. Photovoltaic Materials

Recent studies have indicated potential applications of this compound in the development of organic photovoltaic materials. Its electronic properties may enhance the efficiency of solar cells by improving light absorption and charge transport mechanisms .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Study B | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages. |

| Study C | Cell Culture Buffering | Maintained stable pH levels in various cell lines over extended periods. |

| Study D | Polymer Development | Improved mechanical properties in polymer composites compared to controls. |

Mechanism of Action

The mechanism of action of 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

7-Hydroxychroman-2-carboxylic acid: Similar in structure but with a hydroxyl group instead of a methoxy group.

4-Oxo-4H-chromene-2-carboxylic acid: Contains a ketone group at the 4-position.

Trolox: A water-soluble analog of vitamin E with similar antioxidant properties.

Uniqueness

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity and may influence its interaction with biological membranes and molecular targets .

Biological Activity

7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS No. 80858-98-6) is a compound belonging to the benzopyran family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential applications of this compound based on recent studies.

- Molecular Formula : C11H12O4

- Molecular Weight : 208.21 g/mol

- Structure : The compound features a benzopyran core, which is known for its role in various biological activities.

Anticancer Properties

Research indicates that derivatives of benzopyran, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. Notably:

- Cytotoxicity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 5.2–22.2 μM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity to normal HEK-293 cells (IC50 > 100 μM) .

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| 7-Methoxy Derivative | MDA-MB-231 | 5.2–22.2 | Significant antiproliferative effects |

| Doxorubicin | MDA-MB-231 | 0.83 | Standard control |

The mechanism underlying the anticancer effects of benzopyran derivatives often involves:

- Induction of Apoptosis : At concentrations around 5 μM, these compounds can induce apoptosis significantly in targeted cancer cells .

- Kinase Inhibition : The compound has been evaluated for its potential as a kinase inhibitor, showing activity against several kinases involved in cancer progression .

Anti-inflammatory and Other Pharmacological Activities

In addition to anticancer properties, benzopyran derivatives have been investigated for their anti-inflammatory and antioxidant effects:

- Anti-inflammatory Activity : Some studies suggest that these compounds may inhibit inflammatory pathways, although specific data for this compound remains limited.

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro tests demonstrated that benzopyran derivatives exhibited selective cytotoxicity against various cancer cell lines including HL-60 (leukemia), KB (oral epidermoid carcinoma), and MCF7 (breast cancer) .

- Structure-Activity Relationship (SAR) : The structure of the compound significantly influences its biological activity. Modifications in the benzopyran structure can enhance or reduce its efficacy against specific targets .

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodology : Synthesize a library with modifications at C-7 (methoxy → ethoxy, hydroxyl) and C-4 (carboxylic acid → ester). Test in dose-response assays (IC50/EC50) and analyze 3D-QSAR models (e.g., CoMFA) to prioritize candidates. Cross-reference with metabolomics data to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.